molecular formula C11H20N2OS B2480417 N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea CAS No. 681253-97-4

N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea

Cat. No.: B2480417
CAS No.: 681253-97-4
M. Wt: 228.35
InChI Key: XKFOGPZJONXOKW-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea is a chemical compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of both a bicyclo[2.2.1]heptane ring and a thiourea group in its structure makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with 2-hydroxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters depending on the reagents used.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-bicyclo[2.2.1]hept-2-yl-N’-(2-hydroxypropyl)thiourea is unique due to the presence of both a bicyclic ring and a thiourea group, which imparts distinct chemical properties and potential biological activities. Its hydroxyl group also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-(2-hydroxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c1-7(14)6-12-11(15)13-10-5-8-2-3-9(10)4-8/h7-10,14H,2-6H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFOGPZJONXOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)NC1CC2CCC1C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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